molecular formula C20H19Cl3O4 B5060915 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene

3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene

Cat. No.: B5060915
M. Wt: 429.7 g/mol
InChI Key: FCBORSFOJOYKLE-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene is a complex organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl3O4/c1-4-26-14-7-5-12(6-8-14)16-9-13-10-17(24-2)18(25-3)11-15(13)19(27-16)20(21,22)23/h5-11,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBORSFOJOYKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3C(O2)C(Cl)(Cl)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amines, thioethers

Scientific Research Applications

3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene
  • 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(methyl)-1H-isochromene
  • 3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(chloromethyl)-1H-isochromene

Uniqueness

3-(4-ethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This group can undergo various transformations, making the compound versatile for different applications. Additionally, the combination of ethoxy and dimethoxy groups enhances its solubility and stability, further contributing to its uniqueness.

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